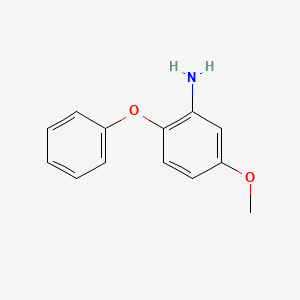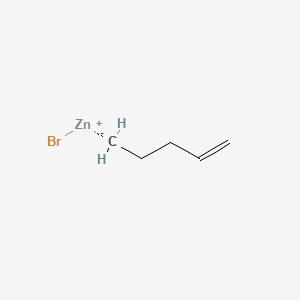
5-Methoxy-2-phenoxyaniline
概要
説明
5-Methoxy-2-phenoxyaniline: is an organic compound with the molecular formula C13H13NO2 It is a derivative of aniline, where the amino group is substituted with a methoxy group at the 5-position and a phenoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-phenoxyaniline typically involves the following steps:
Nitration of Anisole: Anisole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroanisole.
Reduction of Nitro Group: The nitro group in 4-nitroanisole is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-methoxyaniline.
Phenoxylation: 4-Methoxyaniline undergoes a nucleophilic aromatic substitution reaction with phenol in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 5-Methoxy-2-phenoxyaniline can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and phenoxy groups direct the incoming electrophile to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: 5-Methoxy-2-phenoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, it is used as a probe to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 5-Methoxy-2-phenoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and phenoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the nature of the target enzyme and the reaction conditions.
類似化合物との比較
- 2-Methoxy-5-phenoxyaniline
- 4-Methoxy-2-phenoxyaniline
- 5-Methoxy-2-phenoxybenzenamine
Comparison: 5-Methoxy-2-phenoxyaniline is unique due to the specific positioning of the methoxy and phenoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry.
特性
IUPAC Name |
5-methoxy-2-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGZDMKXQVZVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429440 | |
| Record name | 5-METHOXY-2-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76838-72-7 | |
| Record name | 5-METHOXY-2-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)




